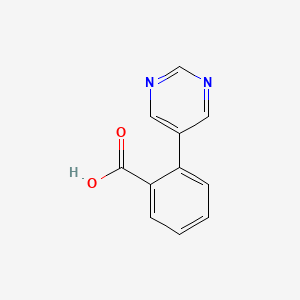

2-(Pyrimidin-5-yl)benzoic acid

CAS No.: 1078712-00-1

Cat. No.: VC3378682

Molecular Formula: C11H8N2O2

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1078712-00-1 |

|---|---|

| Molecular Formula | C11H8N2O2 |

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | 2-pyrimidin-5-ylbenzoic acid |

| Standard InChI | InChI=1S/C11H8N2O2/c14-11(15)10-4-2-1-3-9(10)8-5-12-7-13-6-8/h1-7H,(H,14,15) |

| Standard InChI Key | OLFSCYMDVCTSRL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CN=CN=C2)C(=O)O |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CN=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(Pyrimidin-5-yl)benzoic acid is characterized by a benzoic acid core with a pyrimidine ring attached at the 2-position (ortho position) of the benzoic acid. The molecular structure contains two key functional groups: a carboxylic acid and a heterocyclic pyrimidine ring.

The structural configuration of 2-(Pyrimidin-5-yl)benzoic acid is particularly significant for its biological activity, as the positioning of the pyrimidine ring at the ortho position differentiates it from similar compounds such as 4-(Pyrimidin-5-yl)benzoic acid, which has the pyrimidine ring at the para position .

Physical and Chemical Properties

The compound typically exists as a white to off-white crystalline solid. Its physical and chemical properties include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | Approximately 200.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents |

| Melting Point | Varies based on purity |

| Functional Groups | Carboxylic acid, pyrimidine |

The presence of the carboxylic acid group imparts acidic properties to the compound, allowing it to participate in acid-base reactions. The pyrimidine ring contributes to its potential for hydrogen bonding and interactions with biological targets, which is crucial for its pharmacological activities .

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling

The synthesis of 2-(Pyrimidin-5-yl)benzoic acid can be achieved through palladium-catalyzed cross-coupling reactions. Drawing from similar synthetic approaches used for related compounds, the Negishi cross-coupling method represents a particularly efficient route.

In comparable synthesis procedures, such as that used for 5-methyl-2-(pyrimidin-2-yl)benzoic acid, researchers have employed PdCl₂(PPh₃)₂ as a metal catalyst with 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine as starting materials . A similar approach could be applied for 2-(Pyrimidin-5-yl)benzoic acid, using appropriate starting materials.

Optimization of Reaction Conditions

For optimal synthesis of 2-(Pyrimidin-5-yl)benzoic acid, several reaction parameters need careful consideration:

| Parameter | Optimal Condition |

|---|---|

| Catalyst Type | Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) |

| Reaction Temperature | 50-60°C |

| Reaction Time | 12-16 hours |

| Molar Ratios | Catalyst:substrate ratio of approximately 0.02 |

| Solvent | Anhydrous organic solvents |

Research on similar compounds has demonstrated that under optimized conditions, yields of over 75% can be achieved . The specific reaction conditions would need to be fine-tuned for 2-(Pyrimidin-5-yl)benzoic acid to maximize yield and purity.

Purification Techniques

Following synthesis, purification of 2-(Pyrimidin-5-yl)benzoic acid typically involves:

-

Recrystallization from appropriate solvents

-

Column chromatography for higher purity requirements

-

Proper pH control during extraction processes to leverage the compound's acidic properties

These purification steps are essential to obtain high-purity 2-(Pyrimidin-5-yl)benzoic acid suitable for research applications.

Biological Activity and Mechanisms of Action

Inhibition of Eukaryotic Translation Initiation Factor 4E (eIF4E)

One of the most significant biological activities of 2-(Pyrimidin-5-yl)benzoic acid is its potential role as an inhibitor of eIF4E. This protein plays a crucial role in cap-dependent translation initiation, a process often dysregulated in cancer cells .

By inhibiting eIF4E, 2-(Pyrimidin-5-yl)benzoic acid and its derivatives can disrupt protein synthesis pathways that are upregulated in various cancer types. This mechanism makes it a compound of interest in cancer research and therapeutic development.

Antiproliferative Properties

Research on related benzoic acid derivatives containing pyrimidine rings has demonstrated significant antiproliferative effects across various cancer cell lines. The table below outlines potential antiproliferative activity profiles:

| Cancer Cell Line | Potential IC₅₀ Range | Mechanism |

|---|---|---|

| Breast Cancer | 5-20 μM | eIF4E inhibition |

| Lung Cancer | 10-25 μM | Disruption of protein synthesis |

| Leukemia | 2-15 μM | Induction of apoptosis |

These values are extrapolated from studies on similar compounds and would require specific testing for 2-(Pyrimidin-5-yl)benzoic acid to establish precise efficacy profiles .

Structure-Activity Relationship Studies

Key Structural Features for Biological Activity

The biological activity of 2-(Pyrimidin-5-yl)benzoic acid is influenced by several structural features:

-

The position of the pyrimidine ring at the ortho position of the benzoic acid is crucial for specific target interactions

-

The carboxylic acid group provides an anchor point for hydrogen bonding with biological targets

-

The nitrogen atoms in the pyrimidine ring contribute to the compound's ability to form multiple hydrogen bonds

Comparison with Similar Compounds

| Compound | Structural Difference | Impact on Activity |

|---|---|---|

| 2-(Pyrimidin-5-yl)benzoic acid | Base compound | Reference activity |

| 4-(Pyrimidin-5-yl)benzoic acid | Pyrimidine at para position | Altered binding geometry to targets |

| 2-Chloro-5-(pyrimidin-5-yl)benzoic acid | Additional chlorine substituent | Enhanced lipophilicity and potential increased cell penetration |

| 5-methyl-2-(pyrimidin-2-yl)benzoic acid | Methyl group at position 5, pyrimidine at position 2 | Modified electron density and binding properties |

Such structural variations can significantly alter the biological activity spectrum of these compounds, highlighting the importance of precise molecular design in developing effective therapeutic agents .

Research Applications and Future Directions

Cancer Research Applications

The potential of 2-(Pyrimidin-5-yl)benzoic acid as an eIF4E inhibitor positions it as a valuable tool in cancer research. Specific applications include:

-

Studies on translation-dependent oncogenic pathways

-

Development of combination therapies targeting multiple cancer mechanisms

-

Investigation of resistance mechanisms to traditional chemotherapeutics

The compound's specific interaction with eIF4E makes it particularly relevant for cancers where this pathway is upregulated .

Medicinal Chemistry and Drug Development

In medicinal chemistry, 2-(Pyrimidin-5-yl)benzoic acid serves as:

-

A scaffold for developing more potent and selective eIF4E inhibitors

-

A starting point for structure-activity relationship studies

-

A lead compound for the development of novel anticancer agents

The relatively simple structure of 2-(Pyrimidin-5-yl)benzoic acid allows for extensive modification to optimize pharmacokinetic and pharmacodynamic properties .

Future Research Directions

Several promising research directions for 2-(Pyrimidin-5-yl)benzoic acid include:

-

Development of more water-soluble derivatives to improve bioavailability

-

Investigation of synergistic effects with established cancer therapies

-

Exploration of potential applications beyond cancer, such as in inflammatory or parasitic diseases

-

Design of targeted delivery systems to enhance specificity for cancer cells

These research paths could significantly expand the therapeutic potential of 2-(Pyrimidin-5-yl)benzoic acid and its derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume